2-(4-aminopiperidin-1-yl)isonicotinic acid
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Overview
Description
2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid is a chemical compound with the IUPAC name 2-(4-amino-1-piperidinyl)isonicotinic acid dihydrochloride . It has a molecular weight of 294.18 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of piperidine derivatives, such as 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of many research studies .Molecular Structure Analysis
The InChI code for 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid is 1S/C11H15N3O2.2ClH/c12-9-2-5-14 (6-3-9)10-7-8 (11 (15)16)1-4-13-10;;/h1,4,7,9H,2-3,5-6,12H2, (H,15,16);2*1H . This indicates the presence of a piperidine ring and a pyridine ring in the molecule.Chemical Reactions Analysis
Piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 294.18 .Scientific Research Applications
Heterocyclic Compounds in Chemistry
Heterocyclic compounds, especially those containing pyridine rings and carboxylic acid functionalities, are of significant interest in chemistry due to their versatile applications. They serve as crucial building blocks in the synthesis of complex molecules and have a wide range of applicability in medicinal chemistry, catalysis, and material science (Boča et al., 2011; Paiardini et al., 2017).
Biocatalysis and Microbial Metabolism
Carboxylic acids, including those derived from pyridine, are known to influence microbial metabolism and can be both products and substrates in biocatalytic processes. Understanding the microbial interactions with these compounds under aerobic and anaerobic conditions can lead to novel biotechnological applications, including the biodegradation of pollutants and the biosynthesis of valuable chemicals (Jarboe et al., 2013; Kaiser et al., 1996).
Drug Development and Medicinal Applications
Compounds with pyridine and aminopiperidin structures play a significant role in drug development, particularly as intermediates in the synthesis of pharmaceutical agents. Their structural features can be exploited to design molecules with desired pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties (Mendieta et al., 2011; Zhang et al., 2021).
Environmental Applications
Understanding the environmental fate and transformation of heterocyclic compounds like 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid is essential for assessing their environmental impact and potential biodegradability. Research into the microbial metabolism of similar compounds under various conditions can inform strategies for mitigating pollution and enhancing the bioremediation of contaminated sites (Kaiser et al., 1996).
Mechanism of Action
Target of Action
The primary targets of 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid are the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These kinases play a significant role in cell growth and survival, and their dysregulation can lead to the development of various types of cancer .
Mode of Action
2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid interacts with its targets (ALK and ROS1) by inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling proteins, thereby disrupting the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The compound affects the ALK and ROS1 signaling pathways. By inhibiting these kinases, it disrupts the downstream signaling events that lead to cell growth and survival . The exact downstream effects can vary depending on the specific cellular context, but they generally involve a reduction in cell proliferation and an increase in programmed cell death or apoptosis .
Result of Action
The inhibition of ALK and ROS1 by 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid leads to a decrease in cell proliferation and an increase in apoptosis . This can result in the shrinkage of tumors and a slowdown in the progression of diseases such as cancer .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid, is an important task of modern organic chemistry . This will likely continue to be a focus of future research in this field .
Biochemical Analysis
Biochemical Properties
2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. The compound has been shown to interact with various enzymes, including kinases and phosphatases, which are essential for regulating cellular signaling pathways. These interactions often involve the binding of 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid to the active sites of these enzymes, thereby modulating their activity. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and function .
Cellular Effects
The effects of 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating the activity of key signaling molecules, 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid can alter gene expression patterns and affect cellular metabolism. For instance, it has been shown to upregulate the expression of genes involved in cell cycle regulation and downregulate those associated with apoptosis .
Molecular Mechanism
At the molecular level, 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid has been shown to inhibit certain kinases, thereby blocking downstream signaling pathways and affecting cellular responses . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, the compound has been observed to undergo degradation, which can affect its efficacy and potency. In in vitro studies, the stability of 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid has been shown to be influenced by factors such as pH and temperature . Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
In animal models, the effects of 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid vary with different dosages. At lower doses, the compound has been shown to have beneficial effects, such as promoting cell proliferation and enhancing metabolic activity. At higher doses, 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid can exhibit toxic effects, including cell death and tissue damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic processes can affect the overall bioavailability and activity of 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid, influencing its therapeutic potential .
Transport and Distribution
The transport and distribution of 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at target sites. Additionally, the distribution of 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid can be influenced by factors such as tissue permeability and blood flow .
Subcellular Localization
The subcellular localization of 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid is critical for its activity and function. The compound has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria. This localization is often directed by targeting signals and post-translational modifications that guide the compound to its site of action. In the nucleus, 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid can interact with DNA and transcription factors, influencing gene expression and cellular responses .
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-9-2-5-14(6-3-9)10-7-8(11(15)16)1-4-13-10/h1,4,7,9H,2-3,5-6,12H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAYBPMDIWWPRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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